N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide
Description
N-(2-(4-(Isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a benzofuran-2-carboxamide substituent linked via an ethyl chain to the pyrimidine core. The compound features a methylthio group at position 6 and an isopropylamino group at position 4 of the pyrazolo[3,4-d]pyrimidine scaffold. This structural framework is associated with kinase inhibition activity, particularly in oncology research, due to its ability to modulate ATP-binding pockets in kinases such as cyclin-dependent kinases (CDKs) .
Properties
IUPAC Name |
N-[2-[6-methylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2S/c1-12(2)23-17-14-11-22-26(18(14)25-20(24-17)29-3)9-8-21-19(27)16-10-13-6-4-5-7-15(13)28-16/h4-7,10-12H,8-9H2,1-3H3,(H,21,27)(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPGXCIDTUUFMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, in vitro and in vivo studies, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and properties:
| Property | Value |
|---|---|
| Molecular Formula | C20H26N6O3S |
| Molecular Weight | 430.5 g/mol |
| CAS Number | 946282-38-8 |
The structure features a pyrazolo[3,4-d]pyrimidine moiety, which is known for its role in various pharmacological activities.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine structure can inhibit key enzymatic pathways, particularly those involved in glucose metabolism. For instance, studies have shown that derivatives of this compound exhibit significant inhibitory effects on α-glucosidase activity, which is crucial for carbohydrate digestion and glucose absorption in the intestine .
In Vitro Studies
A study focused on the synthesis and biological evaluation of biphenyl pyrazole-benzofuran hybrids demonstrated that compounds similar to this compound exhibited IC50 values ranging from 32 to 37 µM against α-glucosidase. This suggests a robust inhibitory potential compared to other known inhibitors .
Case Studies
- Antidiabetic Activity : A case study involving a series of pyrazole derivatives showed that certain modifications enhanced their potency against α-glucosidase, leading to improved glucose tolerance in diabetic models.
- Cancer Research : Preliminary investigations into the anticancer properties of related compounds revealed that pyrazolo[3,4-d]pyrimidines could induce apoptosis in cancer cell lines through the activation of specific signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Divergences
Pyrazolo[3,4-d]pyrimidine derivatives share a common heterocyclic core but differ in substituents, which critically influence their pharmacological profiles. Below is a comparative analysis with structurally related compounds (Table 1):
Table 1. Structural and functional comparison of pyrazolo[3,4-d]pyrimidine derivatives.
Pharmacological and Physicochemical Properties
- However, this may reduce solubility in aqueous media. The benzofuran-2-carboxamide moiety introduces π-π stacking interactions with kinase hydrophobic pockets, analogous to fluorinated aryl groups in Example 53 . Isopropylamino at position 4 provides steric bulk, which may influence selectivity for specific kinase isoforms.
- Example 53 (): The fluorinated chromen-4-one substituent contributes to strong binding affinity (IC₅₀ < 100 nM for CDK2/9) due to its planar structure and hydrogen-bonding capacity. The fluoro-benzamide group enhances metabolic stability compared to non-fluorinated analogs.
Research Findings and Limitations
- Activity Gaps: While Example 53 demonstrates nanomolar kinase inhibition, the target compound’s activity remains unquantified in publicly available literature.
- Solubility Challenges : The methylthio and benzofuran groups may necessitate formulation optimization (e.g., prodrugs or co-solvents) to improve bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
